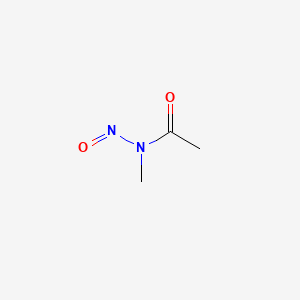

N-Methyl-N-nitrosoacetamide

Description

Historical Perspectives in Chemical and Biochemical Investigations

Historically, N-Methyl-N-nitrosoacetamide has been recognized in organic chemistry primarily as a precursor for the synthesis of diazomethane (B1218177). orgsyn.orgthieme-connect.de Diazomethane is a valuable but highly reactive and potentially explosive methylating agent. The preparation of diazomethane from N-nitroso compounds like this compound involves their decomposition, often catalyzed by an alkali hydroxide (B78521). mpg.de While effective, other precursors such as N-methyl-N-nitroso-p-toluenesulfonamide and N-methyl-N-nitrosourea have also been widely used for this purpose, with the choice of precursor often depending on factors like stability and handling characteristics. orgsyn.orgmpg.dewikipedia.org

The chemistry of N-alkyl-N-nitrosoamides, including this compound, has also been explored in the context of deamination reactions of aliphatic amines. acs.orgacs.org These reactions involve the conversion of an amino group to a different functional group and have been important in studying reaction mechanisms in physical organic chemistry. acs.org Furthermore, N-nitrosoamides are known to be unstable and can undergo rearrangement to form esters. dokumen.pub

In the realm of biochemical research, this compound has been studied to understand the metabolism and inactivation of N-nitroso compounds. aacrjournals.orgscispace.com Investigations have shown that murine blood plasma can rapidly inactivate nitrosamides like this compound. aacrjournals.org This inactivation is believed to be an enzymatic process, with studies pointing towards the action of carboxylesterases that cause a hydrolytic cleavage of the amide bond. aacrjournals.org Such research helps to elucidate the biological fate of this class of compounds. scispace.com

Structure

3D Structure

Properties

CAS No. |

7417-67-6 |

|---|---|

Molecular Formula |

C3H6N2O2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

N-methyl-N-nitrosoacetamide |

InChI |

InChI=1S/C3H6N2O2/c1-3(6)5(2)4-7/h1-2H3 |

InChI Key |

FFLFWNRFMZRFKU-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)N=O |

Canonical SMILES |

CC(=O)N(C)N=O |

Other CAS No. |

7417-67-6 |

solubility |

0.17 M |

Synonyms |

N-methyl-N-nitrosoacetamide N-nitroso-N-methylacetamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity Studies

Established Synthetic Pathways for N-Methyl-N-nitrosoacetamide

Precursor-Based Synthesis Approaches

The synthesis of N-alkyl-N-nitrosoamides, including this compound, is well-established in organic chemistry. The primary method involves the nitrosation of the corresponding N-alkylamide precursor. For this compound, the precursor is N-methylacetamide.

The reaction is typically carried out by treating N-methylacetamide with a nitrosating agent. Common reagents for this transformation include dinitrogen tetroxide or a combination of sodium nitrite (B80452) with an acid, such as glacial acetic acid. mpg.dersc.org The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species in the reaction. The amide nitrogen of N-methylacetamide then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid, leading to the formation of the N-nitroso product after deprotonation. While precursors like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and N-methyl-N-nitrosourea (NMU) are more commonly discussed as precursors for diazomethane (B1218177), the fundamental nitrosation chemistry applies to the synthesis of this compound as well. ottokemi.comwikipedia.orgwikipedia.org

Derivatization in Synthetic Research

N-alkyl-N-nitrosoamides serve as reagents in deamination reactions, which can be considered a form of derivatization. rsc.org The thermal decomposition of N-alkyl-N-nitrosoamides, such as this compound, generates a reactive intermediate that can transform a functional group, effectively creating a derivative of the original substrate. researchgate.net For instance, the decomposition of N-(1-butyl)-N-nitrosoacetamide in the presence of deuteroacetic acid yields butyl acetate (B1210297) containing some 1-butyl-1-d acetate, demonstrating the incorporation of the acyl group into the alkyl chain. researchgate.net This process, involving the in-situ generation of a diazoalkane-like intermediate, can be harnessed for esterification. acs.org

Furthermore, the general class of N-nitroso compounds can be formed through various mechanisms beyond the reaction of an amine with nitrous acid, including transnitrosation from other N-nitroso or C-nitro compounds. dokumen.pub In the context of analytical chemistry, derivatization is a key technique to modify analytes to make them more suitable for analysis, for example, by gas chromatography (GC). research-solution.comsigmaaldrich.com While specific reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA) are designed for this purpose, the reactive nature of this compound's decomposition products allows it to function as a derivatizing agent in specific synthetic applications, primarily for ester formation. nih.govresearchgate.net

Chemical Transformation and Decomposition Reactions

This compound is known for its instability, undergoing decomposition through several distinct pathways depending on the conditions, such as the presence of light, heat, or water.

Photolytic Decomposition Pathways

The photolysis of N-nitrosamides, including this compound, proceeds through a mechanism significantly different from its thermal decomposition. When irradiated, particularly in an acidic medium, the primary photochemical event is the cleavage of the nitrogen-nitrogen (N-N) bond. researchgate.netcdnsciencepub.com This homolytic cleavage generates nitrogen-centered radicals. nih.gov

This pathway is analogous to the photolysis of N-nitrosamines, which also involves N-N bond scission. cdnsciencepub.com The photodecomposition can lead to a light-catalyzed denitrosation, regenerating the parent amide. cdnsciencepub.com Unlike thermal decomposition, which involves the nitrogen-carbonyl bond, photolysis specifically targets the weaker N-NO bond. researchgate.net Studies using spin-trapping techniques at neutral pH have confirmed that photolysis of nitrosamides results in the formation of nitrogen-centered radical adducts, whereas nitrosamines yield carbon-centered radical adducts, suggesting a secondary reaction occurs in the latter case after the initial N-N bond cleavage. nih.gov In some cases, photolysis can lead to the elimination of [NOH]. cdnsciencepub.com

| Condition | Primary Bond Cleavage | Key Intermediates/Products | Reference |

|---|---|---|---|

| UV irradiation, acidic media | Nitrogen-Nitrogen (N-N) | Nitrogen-centered radicals, Parent amide (denitrosation) | cdnsciencepub.com, researchgate.net, nih.gov |

| UV irradiation, neutral pH | Nitrogen-Nitrogen (N-N) | Nitrogen-centered radical adducts | nih.gov |

Thermolytic Decomposition Pathways

In contrast to photolysis, the thermal decomposition of N-nitrosamides does not involve the cleavage of the N-N bond. Instead, the process is initiated by a rearrangement involving the scission of the nitrogen-carbonyl (N-CO) bond. researchgate.netcdnsciencepub.com This rearrangement leads to the formation of a diazo ester intermediate. cdnsciencepub.com

| Condition | Primary Bond Cleavage | Key Intermediates | Final Products (Examples) | Reference |

|---|---|---|---|---|

| Heating | Nitrogen-Carbonyl (N-CO) | Diazo esters | Carbinol esters, Olefins | cdnsciencepub.com, researchgate.net |

Hydrolytic Cleavage Mechanisms

The hydrolysis of this compound involves the cleavage of the molecule by water. Studies on the hydrolysis of various N-nitro amides in aqueous sulfuric acid have shown different mechanisms depending on the substrate's structure and the acid concentration. rsc.org For N-methyl-N-nitroacetamide, the experimental evidence points towards a neutral water-catalyzed hydrolysis process. rsc.org

In this mechanism, a water molecule acts as the nucleophile, attacking the carbonyl carbon of the amide. This is distinct from the A1 acid-catalyzed mechanisms observed for other N-nitro amides in strongly acidic conditions. rsc.org Generally, amide hydrolysis can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org However, for N-methyl-N-nitroacetamide, the dominant pathway is the water-catalyzed reaction, where water itself is the attacking nucleophile without prior protonation of the substrate. rsc.org

Role as a Reagent and Precursor in Organic Synthesis

This compound is a notable reagent in organic synthesis, primarily recognized for its role as a precursor for the generation of diazomethane. Its reactivity is centered around the labile N-nitroso group, which facilitates its decomposition under specific conditions to yield this useful and versatile C1 building block.

This compound serves as a historical and effective precursor for the synthesis of diazomethane (CH₂N₂). orgsyn.orggoogle.com Diazomethane is a valuable reagent for methylation and for various reactions involving cycloadditions and ring expansions. The generation of diazomethane from N-nitroso compounds, including this compound, typically involves treatment with a base. wikipedia.org

The general method involves the decomposition of the N-nitrosoamide with an alkali hydroxide, such as potassium hydroxide. mpg.de This process is often carried out in a two-phase system consisting of an organic solvent like diethyl ether and an aqueous layer containing the base. wikipedia.orgmpg.de The volatile diazomethane co-distills with the ether, providing a solution of the reagent that can be used in subsequent reactions. mpg.de

While effective, this compound has been largely superseded by other precursors like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). wikipedia.org These alternative reagents are often considered safer and easier to handle. For instance, Diazald is a stable, crystalline solid, which is an advantage over the potentially unstable and shock-sensitive nature of some other N-nitroso compounds like N-methyl-N-nitrosourea. wikipedia.orgebi.ac.uk The decomposition of this compound is known to be rapid, and it is considered a transient intermediate under certain conditions, readily breaking down to form diazoalkanes. nih.govliv.ac.uk

The fundamental reaction for diazomethane generation from N-methyl precursors can be generalized as follows:

| Precursor | Base (e.g.) | Products |

| This compound | KOH | Diazomethane, Potassium Acetate, Water |

| N-Methyl-N-nitrosourea | KOH | Diazomethane, Potassium Cyanate, Water |

| N-Methyl-N-nitroso-p-toluenesulfonamide | KOH | Diazomethane, Potassium p-toluenesulfonate, Water |

This table provides a simplified overview of the reaction.

Continuous process methods have also been developed for the generation of diazomethane from N-methyl-N-nitroso amines to enhance safety and control over the production of this hazardous gas. google.com

The primary and most extensively documented synthetic application of this compound is its use as a diazomethane precursor. orgsyn.orggoogle.com The inherent reactivity of N-nitrosoamides leads them to decompose readily, often through the formation of diazoalkane intermediates. nih.govliv.ac.uk This facile decomposition pathway, which involves the cleavage of the N-N bond, dominates its chemical behavior and limits its utility in other types of synthetic transformations where the core structure of the molecule would need to remain intact. Research into the reactivity of N-alkyl-N-nitrosoamides primarily focuses on their decomposition mechanisms, such as denitrosation (loss of the NO group) and deamination, rather than their application as reagents for other purposes. researchgate.net

Mechanistic Investigations at the Molecular and Biochemical Level

Alkylation Mechanisms and Molecular Interactions

N-Methyl-N-nitrosoacetamide is recognized as a direct-acting alkylating agent that can interact with DNA. medchemexpress.com This interaction is a critical molecular initiating event that can lead to mutations if the resulting DNA damage is not properly repaired. medchemexpress.comaopwiki.org

DNA Alkylation Research

This compound and similar N-nitroso compounds exert their genotoxic effects primarily through the alkylation of DNA. medchemexpress.com Upon metabolic activation, these compounds generate reactive intermediates capable of transferring alkyl groups to nucleophilic sites on DNA bases. medchemexpress.comsemanticscholar.org This process can result in the formation of various DNA adducts. medchemexpress.com

One of the most significant and mutagenic of these adducts is O6-methylguanine (O6-meG). core.ac.uk The formation of O6-meG mispairs with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. While some DNA adducts have short half-lives, others can persist for longer periods, increasing the likelihood of mutations. The persistence of these adducts is often due to the saturation or overwhelming of cellular DNA repair mechanisms. aopwiki.org

The process of DNA alkylation by N-nitroso compounds is a key factor in their carcinogenicity. The accumulation of mutations in critical genes, such as those controlling the cell cycle and apoptosis, can disrupt normal cellular processes and contribute to tumor development. medchemexpress.com

Interaction with Cellular Macromolecules in Research Models

Beyond direct DNA alkylation, the reactive metabolites of N-nitroso compounds can interact with other cellular macromolecules. These interactions can disrupt normal cellular functions and contribute to cytotoxicity.

In research models, it has been observed that the metabolic intermediates of N-nitroso compounds can bind to proteins and other macromolecules. elifesciences.org For instance, studies with similar compounds have shown that their metabolites can inhibit protein synthesis in cell-free systems. nih.gov These interactions are complex and can be influenced by the cellular environment, including the high concentration of macromolecules in the cytoplasm, which can alter molecular interactions and diffusion rates. elifesciences.org

The binding of these reactive species to essential enzymes and structural proteins can impair their function, leading to a cascade of downstream effects that contribute to cellular damage and toxicity.

Metabolic Activation Pathways

The biological activity of this compound is dependent on its metabolic activation into reactive electrophilic species. This biotransformation is primarily carried out by specific enzyme systems.

Enzymatic Pathways in Murine Blood Plasma Research Models

Research on analogous N-nitrosamines in murine models has highlighted the role of cytochrome P450 (CYP) enzymes in their metabolic activation. nih.gov While specific data on this compound in murine blood plasma is limited, the general pathways for N-nitrosamines involve enzymatic reactions that occur predominantly in the liver but also in other tissues. nih.gov These enzymes catalyze the transformation of the parent compound into unstable intermediates. nih.gov

Role of Specific Enzymes in Metabolic Studies

The metabolic activation of N-nitrosamines is primarily initiated by cytochrome P450 (CYP450) enzymes. semanticscholar.orgnih.gov These enzymes catalyze the hydroxylation of the α-carbon atom adjacent to the N-nitroso group. semanticscholar.org This α-hydroxylation results in the formation of an unstable α-hydroxy nitrosamine (B1359907), which then spontaneously decomposes to yield a reactive alkyldiazonium ion. semanticscholar.org

Different CYP450 isozymes exhibit varying specificities for different N-nitrosamines. For example, CYP2E1 is a key enzyme in the metabolism of N-nitrosodimethylamine (NDMA), while CYP2B1 and CYP2A6 are also involved in the activation of various nitrosamines. nih.govnih.gov The specific enzymes involved can influence the rate and pathway of metabolism, which in turn affects the carcinogenic potential of the compound. nih.govusp.org

The table below summarizes the key enzymes involved in the metabolic activation of related N-nitroso compounds.

| Enzyme Family | Specific Isozyme | Substrate Example | Metabolic Action |

| Cytochrome P450 | CYP2E1 | N-nitrosodimethylamine (NDMA) | Demethylation, Denitrosation |

| Cytochrome P450 | CYP2B1 | N-nitrosobutylmethylamine (NBMA) | Debutylation |

| Cytochrome P450 | CYP2A6 | N-nitrosodiethylamine (NDEA) | Metabolic Activation |

Oxidation and Reduction Metabolic Pathways

The metabolism of N-nitroso compounds involves both oxidative and reductive pathways. nih.govlibretexts.org

Oxidative Pathways: The primary oxidative pathway, as mentioned, is the cytochrome P450-mediated α-hydroxylation. semanticscholar.orgnih.gov This is considered the main activation pathway leading to the formation of carcinogenic alkylating agents. nih.gov In addition to α-hydroxylation, N-dealkylation is another oxidative process that can occur, leading to the removal of alkyl groups. mdpi.com

Reductive Pathways: Reductive metabolism of the nitroso group can also occur. nih.gov This process, catalyzed by nitroreductases, involves the reduction of the nitro group to sequentially form nitroso, N-hydroxylamino, and amino functional groups. nih.gov While denitrosation is often considered a detoxification pathway, the intermediates formed during nitroreduction can also be reactive and contribute to cellular damage through the production of reactive oxygen species. nih.govnih.gov

Enzymatic Inactivation Mechanisms in Research Models

In specific research models, the biological activity of N-nitroso compounds, including this compound, is subject to enzymatic inactivation. Studies utilizing murine blood plasma have demonstrated a rapid inactivation of nitrosamides and nitrosocarbamates. aacrjournals.org The primary mechanism identified is a hydrolytic cleavage of the amidic bond. aacrjournals.orgresearchgate.net

The decomposition products formed following the action of blood plasma on related compounds like N-ethyl-N-nitrosoacetamide were identified through gas chromatography, and the results were consistent with the hydrolytic cleavage of the amide bond. aacrjournals.orgresearchgate.net

Table 1: Inhibition of Nitrosamide Inactivation in Murine Blood Plasma

| Inhibitor | Target Enzyme Class | % Inhibition of Activity |

| Serine Hydroxylase Inhibitors | Serine Hydrolases | >97% aacrjournals.orgresearchgate.net |

| bis(p-nitrophenyl)phosphate | Carboxylesterases | 92% aacrjournals.orgresearchgate.net |

Biochemical Effects on Cultured Cells in Research Settings

In various research settings, N-nitroso compounds have been shown to exert significant biochemical effects on cultured cells. In-vitro models that use human tissues and cells are instrumental in bridging the gap between animal studies and human responses. nih.gov Cultured human cells can metabolically activate N-nitrosamines into DNA-damaging metabolites, such as alkyldiazonium ions. nih.gov These reactive species can lead to several downstream cellular consequences.

One of the primary biochemical effects is the damage to DNA. nih.gov The reactive intermediates formed from N-nitroso compounds can interact with DNA to form adducts, which are a key factor in their mutagenic properties. This interaction can lead to mutations and chromosome aberrations. nih.gov

Furthermore, these compounds can interfere with cellular DNA repair mechanisms. nih.gov For instance, they have been shown to inactivate O6-alkylguanine DNA-alkyltransferase (AAT), a critical enzyme in the repair of DNA alkylation damage. nih.gov The reactive species generated from N-nitroso compounds may react with nucleophilic residues of DNA repair enzymes, causing their irreversible inactivation. researchgate.net

A study on human glioma-derived cell lines provided insights into cellular resistance mechanisms. nih.gov In this research, the SF-188 cell line was found to be 3-fold more resistant to the cytotoxic effects of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) compared to the SF-126 cell line. nih.gov This resistance was correlated with a more rapid removal of the O6-methylguanine alkylation product from DNA in the resistant cells. nih.gov This enhanced DNA repair capability resulted in 60% fewer DNA interstrand crosslinks, leading to increased cell survival and reduced sister chromatid exchange. nih.gov This suggests that the efficiency of DNA repair pathways is a critical determinant of cellular outcomes following exposure to such compounds. nih.gov

Table 2: Summary of Biochemical Effects of N-Nitroso Compounds in Cultured Cells

| Biochemical Effect | Description | Cellular Consequence |

| Metabolic Activation | Conversion to reactive metabolites (e.g., alkyldiazonium ions) by cultured human cells. nih.gov | Formation of DNA-damaging agents. nih.gov |

| DNA Damage | Formation of DNA adducts and interstrand crosslinks. nih.govnih.gov | Mutagenesis, chromosome aberrations. nih.gov |

| Inactivation of DNA Repair | Inhibition of DNA repair enzymes like O6-alkylguanine DNA-alkyltransferase (AAT). researchgate.netnih.gov | Compromised genomic integrity. nih.gov |

| Cell Transformation | Neoplastic transformation has been observed in both human epithelial and mesenchymal cells in vitro. nih.gov | Potential for tumorigenesis. |

Analytical Methodologies and Characterization in Research

Chromatographic and Spectroscopic Techniques for Research Analysis

Chromatographic and spectroscopic methods are the cornerstones of analytical research on N-Methyl-N-nitrosoacetamide, enabling its separation from complex mixtures and detailed structural confirmation.

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile N-nitrosamines. pmda.go.jp Given the volatility of this compound, GC-MS provides a robust platform for its separation and identification. The analysis typically involves a gas chromatograph to separate the compound from the sample matrix, followed by a mass spectrometer, which fragments the molecule and detects the resulting ions, providing a unique spectral fingerprint for identification and quantification.

In research settings, various GC parameters are optimized to achieve reliable separation. This includes the selection of the capillary column, oven temperature programming, and injection mode. turkjps.org For detection, both electron ionization (EI) and chemical ionization (CI) modes can be employed. kirj.eenih.gov EI is a common, higher-energy technique that produces a complex fragmentation pattern useful for structural confirmation, while CI is a "softer" ionization method that often preserves the molecular ion, aiding in molecular weight determination. kirj.ee To enhance sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is increasingly used, employing modes such as multiple reaction monitoring (MRM). turkjps.orgnih.gov

Table 1: Representative GC-MS Parameters for Analysis of Volatile N-Nitrosamines The following are general conditions used for related volatile nitrosamines and are applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei. ucl.ac.uk

For this compound, the ¹H NMR spectrum is expected to show two distinct singlets. One singlet corresponds to the three protons of the acetyl (CH₃-C=O) group, and the other corresponds to the three protons of the N-methyl (N-CH₃) group. The chemical shift of these signals is influenced by the electronegativity of the adjacent atoms. ucl.ac.uk Similarly, the ¹³C NMR spectrum would reveal three distinct signals: one for the methyl carbon of the acetyl group, one for the N-methyl carbon, and one for the carbonyl carbon (C=O). oregonstate.edu The precise chemical shifts help confirm the presence and arrangement of these functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on typical chemical shift ranges for the functional groups present.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. dergipark.org.tr For polar compounds like this compound, reverse-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. dergipark.org.trresearchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Method development involves optimizing the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve the desired resolution and analysis time. dergipark.org.tr Detection can be accomplished using various detectors. A UV-Vis detector can be used, as the N-NO group has a characteristic absorbance around 230 nm. pmda.go.jp For greater sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS), which provides both retention time data and mass spectral information for unambiguous identification. dergipark.org.tracs.org

Table 3: Typical HPLC Parameters for Analysis of N-Nitrosamines The following are general conditions used for related nitrosamines and are applicable for the analysis of this compound.

Derivatization Strategies for Enhanced Analytical Detection in Research

Chemical derivatization is a strategy employed to modify an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. jfda-online.com For this compound, derivatization can be crucial for enhancing detection sensitivity and improving chromatographic performance, particularly in GC-based methods. sigmaaldrich.com

One common approach is silylation, where active hydrogens in a molecule are replaced with a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize compounds, increasing their volatility and making them more amenable to GC analysis. sigmaaldrich.comresearch-solution.com

An alternative strategy involves the chemical cleavage of the nitroso group (denitrosation), typically using hydrobromic acid in acetic acid. mdpi.com This reaction liberates the parent amine, which in this case would be N-methylacetamide. The resulting amine can then be reacted with a derivatizing agent that imparts a fluorescent or highly ionizable tag. For instance, derivatization with dansyl chloride allows for highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). mdpi.com This two-step approach of denitrosation followed by derivatization provides an alternative analytical route with high specificity and sensitivity. mdpi.com

Application of Stable Isotope Labeling in Metabolic Pathway Elucidation

Stable isotope labeling (SIL) is a powerful technique used in metabolic research to trace the fate of a compound within a biological system. frontiersin.org This method involves synthesizing the compound of interest, such as this compound, with one or more of its atoms replaced by a heavy, non-radioactive isotope (e.g., ²H/D, ¹³C, or ¹⁵N). nih.gov When this labeled compound is introduced into a cell culture or an in vivo model, its metabolic products will retain the isotopic label. nih.gov

The analysis is typically performed using mass spectrometry (LC-MS or GC-MS). The mass spectrometer can distinguish between the unlabeled (native) metabolites and the labeled metabolites due to the mass difference imparted by the heavy isotope. nih.gov By identifying the structures of the labeled metabolites, researchers can map the specific biochemical transformations the compound undergoes.

For instance, a study on the metabolism of ¹⁵N-labeled N-nitrosodimethylamine and N-nitroso-N-methylaniline used isolated rat hepatocytes to investigate N-demethylation pathways by tracking the formation of ¹⁵N-labeled molecular nitrogen. nih.gov A similar approach could be applied to this compound labeled with ¹⁵N at the nitroso group or ¹³C in the acetyl or methyl groups. This would enable researchers to track the distribution and transformation of the molecule, providing critical insights into its mechanisms of action and metabolic pathways. nih.govnih.gov

Computational and Theoretical Studies

Molecular Dynamics Simulations in Research

Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a virtual microscope to observe molecular behavior. diva-portal.org By integrating Newton's equations of motion, MD simulations can model complex processes in biological systems that are difficult to observe experimentally. osti.govunimi.it

In the context of compounds like N-Methyl-N-nitrosoacetamide, MD simulations can be used to study:

Solute-Solvent Interactions: How the molecule interacts with surrounding water molecules, which influences its solubility and transport. diva-portal.org

Interaction with Biomolecules: The binding and dynamic interaction of the molecule or its reactive metabolites with biological targets like DNA and proteins. nih.gov For example, MD simulations have been used to investigate how DNA methylation, a process initiated by alkylating agents, affects DNA structure and dynamics. nih.gov

Conformational Dynamics: While quantum calculations identify stable conformers, MD simulations show how the molecule transitions between these conformations in a dynamic environment. Studies on model peptides like N-methyl acetamide (B32628) use MD to understand the dynamics of the peptide bond, which is structurally relevant to the amide portion of this compound. researchgate.net

Prediction of Molecular Interactions and Pathways

Computational tools are increasingly used to predict how foreign compounds (xenobiotics) are metabolized in the body and with what molecules they are likely to interact.

For N-nitroso compounds, a critical pathway is their metabolic activation to carcinogenic species or their detoxification. nih.govmdpi.com Computational models can predict these metabolic fates:

Metabolic Pathway Prediction: Software tools can predict the likely metabolic transformations a molecule will undergo. For example, models can predict sites of oxidation, reduction, or hydrolysis. mdpi.com Studies on the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which is structurally related to nitrosamides, have been used to investigate metabolic perturbations in gastric carcinogenesis. oncotarget.com

Prediction of Molecular Interactions: Computational docking and simulation can predict how a molecule binds to the active site of an enzyme, such as Cytochrome P450, which is involved in the metabolism of many nitrosamines. dfg.de Furthermore, bioinformatics tools can predict the metabolic pathways a molecule might be associated with based on structural similarity to known compounds in metabolic databases. nih.gov These predictions help to identify potential mechanisms of toxicity and carcinogenicity by highlighting the enzymes and biological pathways that are likely to be perturbed. oncotarget.comnih.gov

Future Directions in N Methyl N Nitrosoacetamide Research

Advancements in Mechanistic Elucidation Methodologies

A thorough understanding of the reaction mechanisms of N-Methyl-N-nitrosoacetamide is fundamental to predicting its behavior and harnessing its reactivity. While its decomposition to form diazomethane (B1218177) is a classic reaction, future studies will likely focus on more nuanced aspects of its chemical transformations.

Advanced spectroscopic and analytical techniques will be at the forefront of these investigations. The use of time-resolved spectroscopy could provide unprecedented detail into the transient intermediates and transition states involved in MNA reactions. For instance, investigating the reactivity of N-nitrosoamides within confined spaces, such as those provided by supramolecular hosts, can reveal how microenvironments influence reaction pathways and product distributions. acs.org

Furthermore, detailed kinetic studies, including the measurement of solvent isotope effects and activation parameters, can shed light on the structure of transition states. scilit.com The enzymatic inactivation of nitrosamides by carboxylesterases, which involves the hydrolytic cleavage of the amidic bond, presents another avenue for mechanistic exploration. aacrjournals.org Future research could employ site-directed mutagenesis and kinetic analysis to precisely identify the amino acid residues involved in the catalytic process and to fully characterize the enzymatic mechanism. This could be complemented by studies on the decomposition of related compounds, such as N-alkyl-N-nitrosoacetamides, where mechanisms like cationic cyclopropanation have been computationally and synthetically explored, offering parallels for MNA research. acs.orgresearchgate.net

Table 1: Research Focus for Mechanistic Elucidation

| Research Area | Methodology | Potential Insights |

|---|---|---|

| Transient Species | Time-Resolved Spectroscopy | Direct observation of short-lived intermediates (e.g., diazonium ions). |

| Microenvironment Effects | Supramolecular Chemistry | Understanding of how encapsulation affects reactivity and selectivity. acs.org |

| Transition State Analysis | Kinetic Isotope Effects | Elucidation of bond-making and bond-breaking in the transition state. scilit.com |

| Enzymatic Decomposition | Site-Directed Mutagenesis | Identification of key catalytic residues in enzymes like carboxylesterases. aacrjournals.org |

| Reaction Dynamics | Computational Modeling | Detailed energy profiles and pathway mapping for decomposition and rearrangement. acs.org |

Novel Synthetic Approaches and Applications in Organic Chemistry

This compound has long been utilized as a convenient laboratory-scale precursor for diazomethane. slideshare.net However, future research will likely expand its synthetic utility beyond this traditional role, focusing on the development of new transformations and the synthesis of complex molecular architectures.

One promising direction is the exploration of MNA and related N-nitroso compounds as synthons for acyldiazonium cations, which are otherwise difficult to prepare. udayton.edu This could open up new avenues for electrophilic amination and other nitrogen-transfer reactions. The development of novel synthetic methods that tolerate a wide range of functional groups is a persistent goal in organic chemistry, and research into the reactivity of MNA under various conditions (e.g., with different catalysts or in unconventional solvents) could lead to new, highly selective reactions. astx.com

The synthesis of novel heterocyclic compounds and other structurally complex molecules remains a key objective. sapub.org For example, N-methyl-N-propargylamines have been used to create 1,2,3-triazole derivatives with biological activity, showcasing how amine precursors can be elaborated into complex structures. nih.gov Future work could explore using MNA-derived intermediates in multicomponent reactions or in tandem with catalytic cycles to build molecular complexity efficiently. This includes the potential for creating N-heterocyclic carbene (NHC) ligands or other organometallic complexes. acs.org

Table 2: Potential Novel Applications in Synthesis

| Application Area | Synthetic Strategy | Target Molecules |

|---|---|---|

| Nitrogen-Transfer Reactions | Generation of acyldiazonium cations. udayton.edu | Amides, hydrazines, and other N-containing compounds. |

| Heterocycle Synthesis | Cycloaddition reactions with MNA-derived intermediates. nih.gov | Triazoles, pyrazoles, and other N-heterocycles. |

| Late-Stage Functionalization | C-H activation/functionalization using MNA-derived reagents. astx.com | Complex drug-like molecules. |

| Organometallic Chemistry | Ligand synthesis. | Novel N-heterocyclic carbene (NHC) ligands. acs.org |

| Bio-inspired Synthesis | Mimicking biosynthetic pathways. researchgate.net | Natural products and their analogues. |

Integration of Multi-Omics Data in Metabolic Pathway Research

While this compound is primarily known as a synthetic reagent, understanding its metabolic fate and interaction with biological systems is crucial, particularly given the known biological activities of N-nitroso compounds. The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful systems-biology approach to unravel these complex interactions. e-enm.orgfrontiersin.org

Future research could apply multi-omics strategies to study the metabolic pathways of MNA and related compounds. For example, exposing cells or organisms to MNA and subsequently analyzing changes across the different omics layers could identify the specific enzymes responsible for its metabolism and the downstream cellular pathways that are affected. researchgate.net Studies on related compounds have shown that metabolic pathways, such as the tryptophan metabolic pathway, can be significantly influenced by various factors and can be elucidated through multi-omics analysis. frontiersin.org This approach could reveal whether MNA interacts with similar pathways.

Metabolomics, in particular, can directly identify the breakdown products of MNA in a biological system. aacrjournals.org When combined with proteomics and transcriptomics, researchers can correlate the appearance of specific metabolites with changes in the expression of enzymes and regulatory proteins. nih.govnih.gov For example, this integrated approach could confirm if carboxylesterases are the primary enzymes for MNA detoxification in human cells and identify which specific isoforms are most active. aacrjournals.org This knowledge is essential for a complete understanding of the compound's biological profile.

Table 3: Multi-Omics Approaches for MNA Metabolic Research

| Omics Layer | Data Generated | Key Questions Addressed |

|---|---|---|

| Metabolomics | Identification and quantification of MNA metabolites. frontiersin.org | What are the end products of MNA metabolism? |

| Proteomics | Changes in protein expression and post-translational modifications. nih.gov | Which enzymes (e.g., CYPs, esterases) are involved in MNA breakdown? aacrjournals.orgusp.org |

| Transcriptomics | Changes in gene expression (mRNA levels). nih.govmdpi.com | Which genes are up- or down-regulated in response to MNA exposure? |

| Integrated Analysis | Correlation of metabolomic, proteomic, and transcriptomic data. mdpi.com | How are metabolic changes linked to gene and protein regulation? |

Development of Advanced Computational Models for Chemical Systems

Computational chemistry provides indispensable tools for studying the structure, reactivity, and properties of molecules like this compound. kallipos.gr Future advancements in computational modeling will enable more accurate predictions and deeper insights into the chemical behavior of MNA, guiding experimental work.

The development of more sophisticated theoretical models and algorithms will be crucial. mdpi.com Methods based on density functional theory (DFT) and high-level ab initio calculations can be used to map the potential energy surfaces of MNA reactions with high accuracy. This allows for the precise determination of transition state geometries, activation energies, and reaction pathways, which is critical for mechanistic elucidation. acs.org For instance, computational studies can clarify the subtle factors that dictate the competition between different decomposition pathways.

Molecular dynamics (MD) simulations can model the behavior of MNA in complex environments, such as in solution or within an enzyme's active site. These simulations provide a dynamic picture of molecular interactions, which is not accessible through static quantum chemical calculations alone. Future models could incorporate quantum mechanics/molecular mechanics (QM/MM) methods to study enzymatic reactions involving MNA, treating the reactive center with high-level quantum mechanics while the surrounding protein and solvent are described by classical mechanics.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools in chemistry. These approaches can be trained on large datasets of experimental and computational data to predict chemical properties and reaction outcomes with high speed and accuracy, potentially accelerating the discovery of new applications for MNA in organic synthesis. mdpi.com

Table 4: Future Computational Modeling Strategies for MNA

| Modeling Technique | Application to MNA Research | Expected Outcome |

|---|---|---|

| High-Level Quantum Mechanics | Calculation of reaction barriers and mechanisms. acs.org | Accurate prediction of reactivity and product selectivity. |

| QM/MM Simulations | Modeling of enzyme-catalyzed MNA decomposition. | Detailed understanding of biocatalytic mechanisms. |

| Molecular Dynamics (MD) | Simulation of MNA in solution or confined spaces. | Insights into solvent effects and host-guest interactions. acs.org |

| Machine Learning Models | Prediction of reactivity and properties. mdpi.com | Rapid screening for new synthetic applications. |

| Database Integration | Comparison with experimental thermochemical data. nist.gov | Validation and refinement of computational methods. |

Q & A

Q. What are the established methods for synthesizing N-Methyl-N-nitrosoacetamide in laboratory settings?

this compound is synthesized via two primary routes:

- Nitrosation of N-alkyl amides : Treatment of N-methylacetamide with nitrosating agents (e.g., sodium nitrite in acidic media or nitrosyl chloride).

- Deprotonation followed by nitrosonium salt reaction : N-deprotonation of the amide using strong bases (e.g., n-BuLi or NaH), followed by reaction with nitrosonium tetrafluoroborate or nitrogen dioxide.

Key considerations include steric hindrance of the alkyl group and temperature control to prevent premature decomposition .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Keep in a dry, cool environment (≤25°C) under inert gas (e.g., nitrogen) to minimize degradation.

- Stability : Primary N-alkyl derivatives (e.g., N-methyl) are stable for weeks at 25°C if anhydrous. Avoid exposure to acids, bases, or temperatures >75°C.

- Safety : Use fume hoods, gloves, and protective eyewear due to its potent mutagenicity and carcinogenicity .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method for sample preparation, optimized for nitrosamine recovery.

- Detection : GC-CI/MS/MS (Gas Chromatography-Chemical Ionization/Tandem Mass Spectrometry) for volatile nitrosamines, achieving detection limits <1 ppb.

- Validation : Ensure method sensitivity aligns with regulatory thresholds (e.g., EMA guidelines for nitrosamine impurities) .

Advanced Research Questions

Q. What factors influence the decomposition pathways of this compound in acidic environments?

Decomposition occurs via two competing pathways:

- Deamination : Rate-limiting hydrolysis of the O-conjugate acid intermediate (favored at lower acidity).

- Denitrosation : Protonation of the nitrogen atom (N-conjugate acid), predominant at high acidity (H0 < –2).

Solvent isotope effects (k(H2SO4)/k(D2SO4) ≈ 0.74 for deamination vs. 1.9 for denitrosation) and general acid catalysis differentiate the mechanisms .

Q. How does the steric environment of N-nitrosoamides affect their mutagenic potential in biological systems?

- Steric effects : Tertiary N-alkyl groups (e.g., N-tert-butyl) increase decomposition rates at 25°C (t1/2 ≈ 0.5 hr), releasing mutagenic diazomethane.

- Structure-activity : Smaller alkyl groups (e.g., N-methyl) exhibit systemic carcinogenicity due to metabolic activation into alkylating agents. Stability correlates with bioactivation efficiency .

Q. What methodological challenges arise when detecting trace levels of this compound in environmental samples?

- Matrix interference : Co-eluting compounds in food or biological samples require advanced cleanup (e.g., SPE with molecularly imprinted polymers).

- Sensitivity : LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) is needed for non-volatile nitrosamines, with LOQs (Limit of Quantification) ≤10 ng/g.

- Isotopic labeling : Use of deuterated internal standards (e.g., N-Nitrosoethylmethyl-d3-amine) improves quantification accuracy in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.